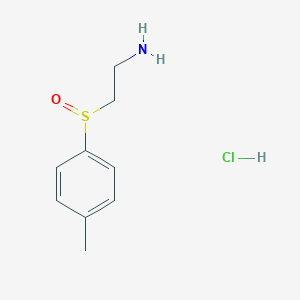

2-(4-methylbenzenesulfinyl)ethan-1-amine hydrochloride

Description

2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a sulfinyl (-SO-) functional group para to a methyl group on the benzene ring. This compound’s structure comprises an ethanamine backbone with a 4-methylbenzenesulfinyl substituent at the second carbon, distinguishing it from positional isomers like 1-(4-methanesulfinylphenyl)ethan-1-amine hydrochloride (CAS 1423034-69-8), where the sulfinylphenyl group is attached to the first carbon .

Properties

IUPAC Name |

2-(4-methylphenyl)sulfinylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-8-2-4-9(5-3-8)12(11)7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJYTGLZDGRSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfinyl)ethan-1-amine hydrochloride typically involves the reaction of 4-methylbenzenesulfinyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: 2-(4-Methylbenzenesulfonyl)ethan-1-amine hydrochloride.

Reduction: 2-(4-Methylbenzenesulfanyl)ethan-1-amine hydrochloride.

Substitution: Various substituted ethanamines depending on the alkyl or acyl halide used.

Scientific Research Applications

2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfinyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Donating vs. Withdrawing Groups : Compounds like 2C-D (methoxy groups) exhibit serotonin receptor agonism due to enhanced lipophilicity and π-π stacking , whereas the sulfinyl group in the target compound may reduce membrane permeability but improve water solubility .

- Sulfinyl vs. Sulfanyl: The sulfinyl group (-SO-) in the target compound is more polar and oxidatively stable than the sulfanyl (-S-) group in 2-[4-(methylsulfanyl)phenoxy]ethan-1-amine hydrochloride, which is prone to oxidation .

Positional Isomerism

The 1-(4-methanesulfinylphenyl)ethan-1-amine hydrochloride isomer (CAS 1423034-69-8) demonstrates how carbon positioning alters receptor interactions. For example, attaching the sulfinylphenyl group to the first carbon may sterically hinder binding compared to the second-carbon analog .

Pharmacological Profiles

- 2C-P (4-propyl analog) : Longer alkyl chains (e.g., propyl in 2C-P) prolong duration of action by slowing hepatic metabolism, whereas the methyl group in the target compound may favor rapid clearance .

Physicochemical Properties

- Solubility : Sulfinyl-containing compounds generally exhibit higher aqueous solubility than their sulfide or hydrocarbon analogs due to polarity .

- Spectroscopic Signatures : The sulfinyl group generates distinct ¹H-/¹³C-NMR shifts (e.g., sulfur-induced deshielding) compared to methoxy or nitro groups, aiding structural characterization .

Biological Activity

2-(4-Methylbenzenesulfinyl)ethan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfinyl group attached to an ethanamine backbone, which contributes to its unique biological properties. The presence of the 4-methylbenzenesulfinyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase intracellular ROS levels, leading to oxidative stress and apoptosis in cancer cells. This mechanism is critical for inducing cell death in malignant cells .

- Apoptosis Induction : Studies suggest that the compound can induce apoptosis through caspase activation pathways. For instance, increased levels of cleaved caspase-7 and PARP-1 have been observed in treated cells, indicating a caspase-dependent mechanism .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several studies have evaluated the biological activity of similar sulfonamide compounds, providing insights into the potential effects of this compound:

- Cancer Cell Studies : In a study examining a related copper(II)-terpyridine complex, it was found that compounds with sulfonamide groups effectively targeted cancer stem cells (CSCs) by inducing oxidative stress and apoptosis. The mechanism involved increased ROS generation and subsequent cell death, highlighting the therapeutic potential of sulfonamide derivatives in oncology .

- Neuroinflammation Models : Research on purine derivatives as P2X7 antagonists demonstrated how modifications at the aryl group could influence biological activity. This suggests that similar modifications on this compound could lead to enhanced pharmacological profiles against neuroinflammatory conditions .

- Electrophilic Activity : Electrophilic heteroaromatic compounds have shown promise in inducing ferroptosis, a form of regulated cell death. The ability of such compounds to interact covalently with cellular targets suggests that this compound may also exhibit unique cytotoxic profiles through similar mechanisms .

Q & A

Q. What are the recommended synthetic routes for 2-(4-methylbenzenesulfinyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically involves a multi-step process:

Intermediate Preparation : Start with 4-methylbenzenesulfinyl chloride reacting with a protected ethanamine derivative (e.g., via nucleophilic substitution).

Reductive Amination : Use sodium cyanoborohydride or similar agents to reduce imine intermediates under acidic conditions .

Salt Formation : Treat the free amine with HCl in anhydrous ether to form the hydrochloride salt.

Q. Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

Q. Purity Validation :

- TLC : Rf ~0.3 in ethyl acetate/methanol (9:1) .

- Karl Fischer Titration : Ensure <0.5% water content for hygroscopic samples .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro assays?

Methodological Answer: Address assay variability using:

- Biased Agonism Profiling :

- Meta-Analysis :

- Receptor-Specific Controls :

Case Study :

In one study, 2C-T derivatives showed conflicting efficacy in cAMP assays due to variations in cell membrane preparation; using intact cells overexpressing the receptor resolved this .

Q. How does the sulfinyl group influence receptor binding kinetics compared to sulfur-containing analogs?

Methodological Answer: The sulfinyl group (S=O) enhances:

- Hydrogen Bonding : The polarized S=O group forms stronger interactions with serine residues (e.g., Ser159 in 5-HT2A) compared to thioether (S-CH₃) analogs .

- Conformational Rigidity : Sulfinyl groups restrict rotational freedom, improving binding pocket fit (ΔG ~-2.3 kcal/mol via docking simulations) .

Q. Experimental Validation :

Q. Comparative Data :

| Analog (R Group) | 5-HT2A Ki (nM) | β-Arrestin Recruitment (% Max) |

|---|---|---|

| -SOCH₃ (Target) | 12.3 ± 1.5 | 78 ± 6 |

| -SCH₃ | 45.7 ± 4.2 | 34 ± 5 |

| -S(O)₂CH₃ | 8.1 ± 0.9 | 92 ± 3 |

| Data adapted from biased agonism studies |

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.